

Comparison of (S)-(+)-2-Phenylglycine methyl ester with other chiral auxiliaries

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Compound of Interest

Compound Name: (S)-(+)-2-Phenylglycine methyl ester hydrochloride

Cat. No.: B554969

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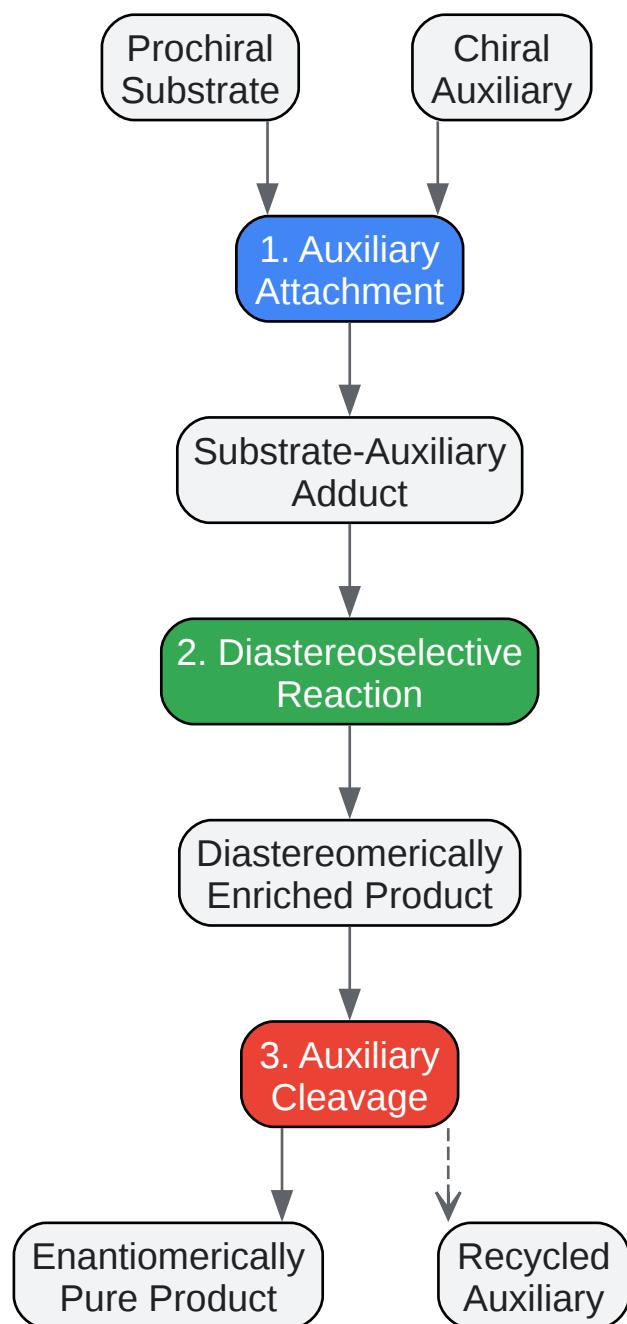
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis

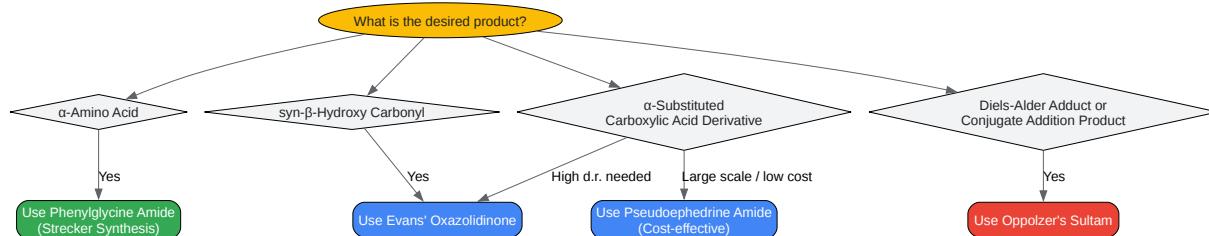
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. The ideal auxiliary should be readily available, attach and detach under mild conditions with high yield, provide a high degree of stereocontrol, and be recoverable for reuse.

This guide provides an objective comparison of the performance of (S)-(+)-2-Phenylglycine derivatives with other prominent chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides. The comparison is supported by experimental data to inform the selection process for key asymmetric transformations.

General Workflow of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary follows a consistent three-step sequence: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction that creates a new stereocenter, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.



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